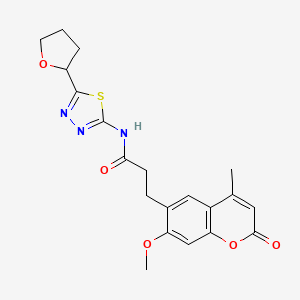

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide: , often referred to as “Compound X” , is a synthetic organic compound. Let’s break down its structure:

- The chromenone core consists of a fused benzopyran ring with a ketone group (2-oxo) at position 2.

- Attached to the chromenone is a thiadiazole ring, which contains both sulfur and nitrogen atoms.

- The tetrahydrofuran group contributes to the overall flexibility and solubility of the compound.

Preparation Methods

Synthetic Routes:

-

Chromenone Synthesis

- The chromenone scaffold can be synthesized via cyclization reactions, such as the Pechmann condensation of salicylaldehyde derivatives with β-ketoesters.

- Alternatively, chromenones can be obtained through oxidative cyclization of phenols with α,β-unsaturated carbonyl compounds.

-

Thiadiazole Formation

- The thiadiazole ring can be constructed by reacting thiosemicarbazide with appropriate electrophiles, followed by cyclization.

-

Final Amide Formation

- The amide linkage is formed by reacting the chromenone-thiadiazole intermediate with an appropriate amine, such as propanamine.

Industrial Production:

Unfortunately, specific industrial-scale production methods for this compound are not widely documented. academic research provides valuable insights into its synthesis.

Chemical Reactions Analysis

Oxidation: The chromenone moiety is susceptible to oxidation, leading to the formation of various oxidation products.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The amide nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions: Reactions involving this compound may utilize reagents like sodium borohydride (for reduction) or thionyl chloride (for substitution).

Major Products: These reactions can yield derivatives with altered pharmacological properties.

Scientific Research Applications

Medicinal Chemistry: Researchers explore its potential as an anti-inflammatory, antioxidant, or anticancer agent.

Biological Studies: Investigating its effects on cellular pathways, enzymatic activity, and gene expression.

Industry: Possible applications in materials science, such as organic semiconductors or dyes.

Mechanism of Action

Molecular Targets: The chromenone and thiadiazole portions likely interact with specific proteins or enzymes.

Pathways Involved: Further studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

Unique Features: Its combination of chromenone and thiadiazole motifs sets it apart.

Similar Compounds: Other chromenone-based compounds (e.g., flavonoids) and thiadiazoles (e.g., antimicrobial agents).

: Pechmann, H. V. (1882). Berichte der deutschen chemischen Gesellschaft, 15(2), 2857-2860. : Kostova, I. (2005). Current Organic Chemistry, 9(10), 963-993. : El-Sayed, W. A., & Abdel-Aziz, A. A. (2016). European Journal of Medicinal Chemistry, 108, 229-248.

Properties

Molecular Formula |

C20H21N3O5S |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |

InChI |

InChI=1S/C20H21N3O5S/c1-11-8-18(25)28-16-10-15(26-2)12(9-13(11)16)5-6-17(24)21-20-23-22-19(29-20)14-4-3-7-27-14/h8-10,14H,3-7H2,1-2H3,(H,21,23,24) |

InChI Key |

XAHWUAYRHOCRAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NC3=NN=C(S3)C4CCCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl]ethanone](/img/structure/B10992401.png)

![Methyl 5-benzyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B10992415.png)

![ethyl 4-methyl-2-{[(2-oxo-5-phenylpyrazin-1(2H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10992420.png)

![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10992425.png)

![5,6,7-trimethoxy-1-methyl-N-{(2S)-1-[(5-methyl-1,3-thiazol-2-yl)amino]-1-oxopropan-2-yl}-1H-indole-2-carboxamide](/img/structure/B10992427.png)

![N-[4-(acetylamino)phenyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B10992434.png)

![4-(3-chlorophenyl)-N-{2-[(4-hydroxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10992437.png)

![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10992441.png)

![N-(1H-indol-4-yl)-2-({[2-(methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}sulfanyl)acetamide](/img/structure/B10992443.png)

![2-(4-Methoxyphenyl)-7-(2,3,4-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10992446.png)

![N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide](/img/structure/B10992453.png)